Cas no 1567990-64-0 ((1S)-2-Amino-1-(4-bromo-2-chlorophenyl)ethan-1-ol)

(1S)-2-Amino-1-(4-bromo-2-chlorophenyl)ethan-1-ol is a chiral β-amino alcohol derivative featuring a bromo- and chloro-substituted phenyl group. Its stereospecific (S)-configuration makes it a valuable intermediate in asymmetric synthesis, particularly for pharmaceuticals and agrochemicals requiring enantioselective building blocks. The presence of both amino and hydroxyl functional groups allows for versatile derivatization, enabling applications in ligand design or as a precursor for bioactive compounds. The electron-withdrawing halogen substituents enhance its reactivity in cross-coupling reactions, while the chiral center ensures high selectivity in stereocontrolled transformations. This compound is typically supplied with high purity, meeting rigorous standards for research and industrial use. Proper handling under inert conditions is recommended due to potential sensitivity.
(1S)-2-Amino-1-(4-bromo-2-chlorophenyl)ethan-1-ol structure
1567990-64-0 structure
Product name:(1S)-2-Amino-1-(4-bromo-2-chlorophenyl)ethan-1-ol
CAS No:1567990-64-0
MF:C8H9BrClNO
MW:250.52016043663
CID:5697796
PubChem ID:83001028

(1S)-2-Amino-1-(4-bromo-2-chlorophenyl)ethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • EN300-1147221
    • 1567990-64-0
    • (1S)-2-Amino-1-(4-bromo-2-chlorophenyl)ethan-1-ol
    • AKOS021320969
    • Benzenemethanol, α-(aminomethyl)-4-bromo-2-chloro-, (αS)-
    • Inchi: 1S/C8H9BrClNO/c9-5-1-2-6(7(10)3-5)8(12)4-11/h1-3,8,12H,4,11H2/t8-/m1/s1
    • InChI Key: LUOILOMMQKDPPF-MRVPVSSYSA-N
    • SMILES: BrC1C=CC(=C(C=1)Cl)[C@@H](CN)O

Computed Properties

  • Exact Mass: 248.95560g/mol
  • Monoisotopic Mass: 248.95560g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 147
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 46.2Ų
  • XLogP3: 1.4

Experimental Properties

  • Density: 1.644±0.06 g/cm3(Predicted)
  • Boiling Point: 374.9±37.0 °C(Predicted)
  • pka: 11.28±0.35(Predicted)

(1S)-2-Amino-1-(4-bromo-2-chlorophenyl)ethan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1147221-0.05g
(1S)-2-amino-1-(4-bromo-2-chlorophenyl)ethan-1-ol
1567990-64-0 95%
0.05g
$888.0 2023-10-25
Enamine
EN300-1147221-1.0g
(1S)-2-amino-1-(4-bromo-2-chlorophenyl)ethan-1-ol
1567990-64-0
1g
$0.0 2023-06-09
Enamine
EN300-1147221-2.5g
(1S)-2-amino-1-(4-bromo-2-chlorophenyl)ethan-1-ol
1567990-64-0 95%
2.5g
$2071.0 2023-10-25
Enamine
EN300-1147221-10g
(1S)-2-amino-1-(4-bromo-2-chlorophenyl)ethan-1-ol
1567990-64-0 95%
10g
$4545.0 2023-10-25
Enamine
EN300-1147221-0.5g
(1S)-2-amino-1-(4-bromo-2-chlorophenyl)ethan-1-ol
1567990-64-0 95%
0.5g
$1014.0 2023-10-25
Enamine
EN300-1147221-5g
(1S)-2-amino-1-(4-bromo-2-chlorophenyl)ethan-1-ol
1567990-64-0 95%
5g
$3065.0 2023-10-25
Enamine
EN300-1147221-0.1g
(1S)-2-amino-1-(4-bromo-2-chlorophenyl)ethan-1-ol
1567990-64-0 95%
0.1g
$930.0 2023-10-25
Enamine
EN300-1147221-0.25g
(1S)-2-amino-1-(4-bromo-2-chlorophenyl)ethan-1-ol
1567990-64-0 95%
0.25g
$972.0 2023-10-25
Enamine
EN300-1147221-1g
(1S)-2-amino-1-(4-bromo-2-chlorophenyl)ethan-1-ol
1567990-64-0 95%
1g
$1057.0 2023-10-25

Additional information on (1S)-2-Amino-1-(4-bromo-2-chlorophenyl)ethan-1-ol

Comprehensive Overview of (1S)-2-Amino-1-(4-bromo-2-chlorophenyl)ethan-1-ol (CAS No. 1567990-64-0)

(1S)-2-Amino-1-(4-bromo-2-chlorophenyl)ethan-1-ol, with the CAS number 1567990-64-0, is a chiral organic compound that has garnered significant attention in pharmaceutical research and synthetic chemistry. This compound features a unique stereocenter and a functional group combination that makes it a valuable intermediate in the synthesis of bioactive molecules. The presence of both bromo and chloro substituents on the aromatic ring enhances its reactivity, enabling diverse chemical transformations. Researchers often explore its potential in drug discovery, particularly for targeting G-protein-coupled receptors (GPCRs) and enzyme inhibitors, which are hot topics in modern medicinal chemistry.

The compound's chiral purity and structural versatility are key factors driving its demand in asymmetric synthesis. Recent trends in AI-driven drug design and computational chemistry have further highlighted its relevance, as scientists leverage machine learning to predict its interactions with biological targets. Questions like "How to synthesize (1S)-2-Amino-1-(4-bromo-2-chlorophenyl)ethan-1-ol?" or "What are the applications of CAS 1567990-64-0 in drug development?" are frequently searched, reflecting growing interest in its practical utility. Its stereoselective synthesis and derivatization potential are also widely discussed in academic forums and patent literature.

From an industrial perspective, 1567990-64-0 is often sourced for high-value pharmaceutical intermediates. Its compatibility with cross-coupling reactions (e.g., Suzuki-Miyaura) makes it a favorite among chemists working on small-molecule therapeutics. Environmental and regulatory considerations, such as green chemistry principles, are increasingly applied to its production to minimize waste and improve sustainability—a concern echoed in searches like "eco-friendly synthesis of bromo-chloro phenyl derivatives."

Analytical characterization of this compound typically involves HPLC, NMR spectroscopy, and mass spectrometry to confirm its enantiomeric excess and purity. The rise of automated synthesis platforms has streamlined its preparation, aligning with the broader shift toward lab automation and high-throughput screening. These advancements address common queries such as "How to optimize the yield of (1S)-2-Amino-1-(4-bromo-2-chlorophenyl)ethan-1-ol?" or "Best analytical methods for chiral compounds."

In summary, (1S)-2-Amino-1-(4-bromo-2-chlorophenyl)ethan-1-ol (CAS 1567990-64-0) exemplifies the intersection of chiral synthesis, drug discovery, and sustainable chemistry. Its multifaceted applications and alignment with cutting-edge research trends ensure its continued prominence in scientific discourse and industrial workflows.

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